molecular formula C11H10F3N3O B2590352 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine CAS No. 1052564-95-0

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine

Cat. No.: B2590352
CAS No.: 1052564-95-0
M. Wt: 257.216
InChI Key: YDKROERRTYCSRC-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine is a pyrazole derivative featuring a benzyl substituent at position 1 of the pyrazole ring, where the benzyl group is para-substituted with a trifluoromethoxy (-OCF₃) moiety. The position 5 of the pyrazole is occupied by an amine (-NH₂) group. This structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (amine) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKROERRTYCSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052564-95-0
Record name 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine
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Preparation Methods

The synthesis of 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and hydrazine derivatives.

    Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydrazine to form an intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Pyrazole-5-amine Derivatives
Compound Name Position 1 Substituent Position 3/4 Substituent Position 5 Substituent Molecular Formula Molecular Weight Reference
Target Compound [4-(Trifluoromethoxy)phenyl]methyl None (or variable) -NH₂ Not explicitly provided ~299–350 (estimated) -
1-(tert-Butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine tert-Butyl 4-(Trifluoromethoxy)phenyl -NH₂ C₁₄H₁₆F₃N₃O 299.30
3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine H (unsubstituted) 2-(Trifluoromethyl)phenyl -NH₂ C₁₀H₈F₃N₃ 227.19
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 3-Chlorophenyl 3-(Trifluoromethyl)phenyl -NH₂ C₁₆H₁₂ClF₃N₃ 338.74
3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine 4-(Trifluoromethoxy)phenyl Methyl -NH₂ C₁₁H₁₀F₃N₃O 281.22

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and analogs enhances metabolic stability and lipophilicity compared to trifluoromethyl () or chloro () substituents .
  • Heterocyclic Extensions : Compounds in –8 incorporate imidazole or triazole rings, which may improve binding affinity in biological systems but increase synthetic complexity .

Physicochemical Properties

  • Lipophilicity: The trifluoromethoxy group contributes to higher logP values compared to non-fluorinated analogs. For example, the tert-butyl analog () has a molecular weight of 299.30, while the 3-trifluoromethylphenyl derivative () is more lipophilic due to the chlorine atom .
  • Solubility : The amine group at position 5 enhances water solubility, but this is counterbalanced by hydrophobic substituents like trifluoromethoxy or tert-butyl groups .

Biological Activity

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H10F3N3OC_{11}H_{10}F_3N_3O and a molecular weight of approximately 257.21 g/mol. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a pyrazole ring. Its unique structural properties suggest potential biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Pyrazole derivatives typically exhibit diverse biological effects, including:

  • Antimicrobial Activity : Research indicates that pyrazole compounds can possess significant antimicrobial properties, potentially acting against various bacterial strains.
  • Anti-inflammatory Effects : Some studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory therapies.
  • Antithrombotic Potential : Similar pyrazole compounds have been explored for their ability to inhibit factor Xa, an important target in anticoagulation therapy.

In Vitro Studies

In vitro experiments have demonstrated the compound's potential efficacy. For instance, studies on related pyrazole derivatives have reported:

  • Selectivity for Biological Targets : Modifications in the pyrazole structure can enhance selectivity for specific enzymes or receptors, impacting their therapeutic potential.
  • Potency and Bioavailability : Compounds with similar structures have shown high free fractions in human plasma and good oral bioavailability, suggesting favorable pharmacokinetic profiles.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated several pyrazole derivatives for their antibacterial properties against common pathogens. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity :
    • Research focusing on COX inhibition demonstrated that some pyrazole derivatives exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium.
  • Antithrombotic Activity :
    • Another study highlighted the development of pyrazole-based inhibitors targeting factor Xa, showing promising results in preclinical models for thrombosis prevention.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological ActivityNotes
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amineSimilar core with tert-butyl groupAntimicrobial, Anti-inflammatoryEnhanced solubility
FluoxetineTrifluoromethyl groupAntidepressantEstablished clinical use
Razaxaban (DPC 906)Pyrazole derivativeFactor Xa inhibitorAdvanced to clinical trials

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